
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: 37384-61-5 or 259150-97-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a methyl ester at position 2. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . This compound’s phenyl group enhances aromatic interactions in biological systems, while the methyl ester improves solubility and metabolic stability. It is frequently utilized as a building block in drug discovery, particularly in the synthesis of protease inhibitors and antimicrobial agents .
Preparation Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazole derivatives, including methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, is commonly achieved through:
- Cyclization of amidoximes with carboxylic acid derivatives
- 1,3-Dipolar cycloaddition of nitriles and nitrile oxides
Among these, the amidoxime-based heterocyclization is the most prevalent method due to its relative simplicity and broad substrate scope. However, challenges such as moderate yields, purification difficulties, and harsh reaction conditions have been noted in earlier protocols.
Amidoxime and Carboxylic Acid Derivative Cyclization
Classical Method (Tiemann and Krüger Approach)
- Reactants : Amidoximes and acyl chlorides
- Outcome : Formation of 1,2,4-oxadiazoles with two possible products
- Catalysts : Tetrabutylammonium fluoride (TBAF) or pyridine improve yields
- Limitations : Harsh conditions, side reactions, and purification issues
Improved Amidoxime Ester Method
- Reactants : Amidoximes with methyl or ethyl esters of carboxylic acids, or activated carboxylic acids using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P
- Reaction Conditions : Typically room temperature to moderate heating
- Yields : Moderate to good yields with improved purification profiles
- Advantages : Milder conditions and better control over product formation
One-Pot Synthesis from Nitriles and Carboxylic Acids
A more recent and efficient approach involves a one-pot synthesis starting from nitriles and carboxylic acids, which proceeds via in situ formation of amidoximes followed by acylation and cyclodehydration steps.
Reaction Sequence
- Amidoxime Formation : Nitrile reacts with hydroxylamine hydrochloride in ethanol with triethylamine as base at room temperature or mild heating.
- Acylation : Amidoxime is acylated with carboxylic acid using coupling reagents such as EDC and HOAt at room temperature.
- Cyclodehydration : The O-acylamidoxime undergoes cyclodehydration at elevated temperatures (100–120 °C) in DMF with triethylamine to form the 1,2,4-oxadiazole ring.
Advantages
- Compatible with parallel and combinatorial chemistry setups
- Uses stable and inexpensive reagents (nitriles instead of amidoximes)
- High success rate (~82%) and moderate isolated yields
- Broad substrate scope including phenyl-substituted derivatives
- Amenable to one-pot procedures with simplified workup
Specific Preparation of this compound
This compound is often synthesized via the following route:
Starting Material Preparation
- Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be prepared first by amidoxime cyclization or nitrile methods described above.
Hydrolysis to Acid
- The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran, methanol, and water at room temperature for 3 hours.
- The reaction mixture is acidified and extracted to isolate 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with yields around 83%.
Methyl Ester Formation
- The methyl ester (this compound) can be synthesized by esterification of the acid using standard methods such as Fischer esterification or via direct cyclization with methyl esters of carboxylic acids.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The amidoxime-based methods, while classical, suffer from moderate yields and purification difficulties, often requiring catalysts like TBAF or pyridine to improve outcomes.
- The one-pot nitrile method is preferred for library synthesis due to reagent stability, cost-effectiveness, and scalability. Triethylamine is favored as a mild base for amidoxime formation and cyclodehydration steps.
- Coupling reagents such as EDC and HOAt have been identified as optimal for acylation due to their efficiency and water solubility, facilitating easier workup and minimizing side reactions.
- Elevated temperatures (100–120 °C) are critical for the cyclodehydration step to complete the formation of the oxadiazole ring.
- Hydrolysis of ethyl esters to acids using lithium hydroxide in mixed solvents is a reliable step for preparing carboxylic acid intermediates with good yields and purity.
Chemical Reactions Analysis
(a) Hydrochloric Acid/Sodium Nitrite-Mediated Cyclization
A direct synthesis route involves methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate treated with hydrochloric acid and sodium nitrite at room temperature for 1 hour, yielding the target compound in 78% yield . This method avoids high-temperature conditions, making it energy-efficient and scalable.
Starting Material | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate | HCl, NaNO₂, 1 h, RT | 78% |
(b) Base-Catalyzed Cyclocondensation
Alternative methods utilize strong bases like KOH or NaOH in polar aprotic solvents (e.g., DMSO) to promote cyclization of O-acylamidoximes at room temperature . For example:
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KOH/DMSO System : Cyclocondensation of O-benzoylbenzamidoxime in DMSO with catalytic KOH (0.1 eq) produces 3,5-diphenyl-1,2,4-oxadiazole derivatives in ≥71% yield within 10 minutes .
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NaOH/DMSO System : Effective for synthesizing nitro-functionalized oxadiazoles, achieving yields of ~80% in 4 hours .
Key Observations
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Electron-deficient acyl chlorides (e.g., nitro-substituted) require milder base conditions to avoid side reactions.
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Terminal alkenes in substrates may undergo polymerization under strong basic conditions, reducing yields .
Functional Group Reactivity
The compound’s reactivity is governed by its ester and oxadiazole moieties:
(a) Ester Hydrolysis
The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
This reaction is critical for generating bioactive derivatives, as seen in antitumor agent development .
(b) Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits stability under basic conditions but can undergo electrophilic substitution or ring-opening reactions under specific conditions:
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Nucleophilic Attack : The N-O bond in the oxadiazole ring is susceptible to nucleophiles (e.g., amines), leading to ring cleavage.
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Electrophilic Substitution : Electron-rich aromatic substituents on the phenyl group can direct electrophiles (e.g., nitration, halogenation) to para or meta positions .
(a) Anticancer Agents
Derivatives with substituted phenyl groups (e.g., nitro, chloro) show enhanced cytotoxicity. For instance:
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Gold(I) Complexes : 1,2,4-Oxadiazole-containing ligands form complexes with gold(I), exhibiting IC₅₀ values as low as 0.003 μM against lung and breast cancer cell lines .
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Prodigiosin Analogs : Hybrids with 1,2,4-oxadiazole cores demonstrate IC₅₀ = 0.19–1.17 μM against HCT-116 colon cancer cells, outperforming natural prodigiosin .
(b) Polymerization Substrates
The oxadiazole ring’s electron-deficient nature enables its use in conductive polymers for optoelectronic applications, though this remains underexplored .
Stability and Handling
Scientific Research Applications
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound features an oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, making it a versatile building block for various applications.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for synthesizing complex molecules.
Biology and Medicine: This compound shows potential in medicinal chemistry as a scaffold for developing new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in designing enzyme inhibitors and receptor modulators. Compounds with similar oxadiazole structures have demonstrated activity against a range of pathogens, including bacteria and fungi.
Industry: In materials science, this compound is used in synthesizing polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Oxadiazoles, in general, are a class of heterocyclic compounds known for their valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities .
Antimicrobial Activity
This compound and similar compounds have demonstrated promising antimicrobial properties. Research indicates that oxadiazole structures exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Evaluation
In vitro assays have indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity. Additional biological studies indicated activities against human breast adenocarcinoma—MCF-7, MDA-MB-231 and human melanoma—MEL-8 cancer cell lines were slightly lower than the reference compound . Interestingly, flow cytometry assay revealed that the above-mentioned compounds are potent inducers of apoptosis in MCF-7, MDA-MB-231 and MEL-8 cell lines and are acting in a dose-dependent manner .
Antimicrobial Study
A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm.
Anticancer Evaluation
In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.
PLpro Inhibitors
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate are influenced by its substituents. Below is a detailed comparison with analogous compounds, emphasizing structural variations and their impacts:
Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)
- Structure : Ethyl ester at position 3 instead of methyl.
- Synthesized via the amidoxime route, NV930 lacks fluorine and acidic moieties present in other derivatives, which may reduce its binding affinity in certain pharmacological targets (e.g., nonsense mutation suppression) .
Methyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate (CAS 19703-94-7)
- Structure : Methyl substituent at position 5 instead of phenyl.
- Key Differences :
Ethyl 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
- Structure : 4-Chlorophenylmethyl substituent at position 4.
- Molecular weight (266.69 g/mol) and polarity differ significantly from the parent compound, influencing pharmacokinetics .
Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 16691-25-1)
- Structure : 1,3,4-oxadiazole isomer with ester at position 2.
- Key Differences :
Thiadiazole Analogs (e.g., 5-Phenyl-1,2,3-thiadiazole)
- Structure : Sulfur replaces oxygen in the heterocycle.
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered significant attention in medicinal chemistry due to their unique structural properties and broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory, anticonvulsant, antibacterial, antifungal, and anticancer activities .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and viruses. The mechanism of action involves the disruption of bacterial cell walls and inhibition of viral replication pathways .
Table 1: Antimicrobial Activity Data
Microorganism | Activity (Zone of Inhibition) | Reference |
---|---|---|
Escherichia coli | 15 mm | |
Staphylococcus aureus | 12 mm | |
Pseudomonas aeruginosa | 14 mm |
Antiviral Activity
Studies have shown that this compound exhibits antiviral activity against several viruses. Its efficacy is attributed to its ability to inhibit viral entry into host cells or interfere with viral replication processes.
Table 2: Antiviral Activity Data
Anticancer Properties
This compound has shown promising results in anticancer studies. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity Data
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical cancer) | 6.8 | |
MCF-7 (Breast cancer) | 5.0 | |
A549 (Lung cancer) | 7.5 |
Case Studies
A notable study evaluated the cytotoxicity of this compound against a panel of human tumor cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .
Another investigation focused on its mechanism of action in inhibiting tumor growth in vivo using xenograft models. The results indicated significant tumor reduction with minimal side effects observed in treated animals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate?
The synthesis typically involves cyclization reactions of precursor amidoximes or nitrile oxides. For example, reacting methyl cyanoacetate with phenylhydroxamic acid under acidic conditions can yield the oxadiazole core. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via dehydration or thermal activation .
- Esterification : Introduction of the methyl carboxylate group using methanol and acid catalysts.
Characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., phenyl at C5, carboxylate at C3).
- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO, MW 204.18) .
- Infrared Spectroscopy : Peaks at ~1740 cm (C=O ester) and ~1600 cm (oxadiazole ring) confirm functional groups.
- X-ray Crystallography : Resolves stereoelectronic effects and intermolecular interactions in solid-state studies .
Q. How does the phenyl substituent at position 5 influence reactivity?
The electron-withdrawing nature of the oxadiazole ring combined with the phenyl group at C5 stabilizes the structure against nucleophilic attack. This configuration enhances thermal stability but may reduce electrophilic reactivity at C3. Comparative studies with analogues (e.g., 5-methyl derivatives) show slower hydrolysis rates for the phenyl-substituted compound .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) to avoid skin/eye irritation .
- Ventilation : Use fume hoods to prevent inhalation of irritants (H335 hazard) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms for oxadiazole synthesis be elucidated?
Mechanistic studies employ kinetic isotope effects (KIEs) and computational modeling (DFT). For example, isotopic labeling of amidoxime precursors can track cyclization pathways. Evidence from stereoselective syntheses suggests that intermediates stabilize via resonance in the transition state, favoring 1,3-dipolar cycloaddition .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalysis : Lewis acids (e.g., ZnCl) enhance cyclization efficiency.
- Temperature Control : Gradual heating (80–100°C) minimizes side reactions like ester hydrolysis .
Documented yields range from 60–85%, depending on purity of starting materials .
Q. How do structural modifications affect biological activity?
Replacing the phenyl group with heteroaromatic rings (e.g., thienyl) or introducing electron-donating substituents (e.g., -OCH) can modulate antimicrobial or enzyme-inhibitory properties. For instance, 5-phenyl derivatives exhibit moderate activity against Gram-positive bacteria, while 5-thienyl analogues show enhanced solubility and potency .
Q. How should contradictory reactivity data be resolved?
Discrepancies in reported reactivity (e.g., hydrolysis rates) may arise from differences in:
- Purity : Impurities (e.g., residual acids) can accelerate degradation.
- Analytical Methods : HPLC vs. GC may yield varying kinetic data.
- Conditions : Ambient humidity or trace metals in solvents alter reaction pathways. Reproducing experiments under inert atmospheres (N) and standardized protocols is critical .
Q. What are the challenges in studying stereoelectronic effects in oxadiazole derivatives?
The planar oxadiazole ring limits stereochemical diversity, but substituents at C3 and C5 influence electron distribution. Advanced techniques like X-ray crystallography and electrostatic potential mapping reveal how the carboxylate group at C3 directs electrophilic substitution patterns .
Q. How can computational methods predict novel derivatives’ properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the LUMO of this compound localizes at the oxadiazole ring, indicating susceptibility to nucleophilic attack at C3 .
Properties
IUPAC Name |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLKMWNAOLRGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351867 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37384-61-5 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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